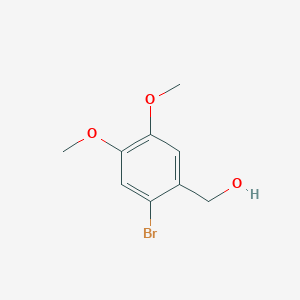

2-Bromo-4,5-dimethoxybenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZSRNYOXRHPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347198 | |

| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54370-00-2 | |

| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,5-dimethoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4,5-dimethoxybenzyl alcohol, a key intermediate in pharmaceutical synthesis. This document includes a summary of its chemical data, detailed experimental protocols for its synthesis and characterization, and visual representations of key workflows to support research and development activities.

Core Chemical and Physical Properties

This compound is a substituted benzyl alcohol that serves as a crucial building block in the synthesis of various organic molecules, most notably as an intermediate in the preparation of Pinaverium Bromide, a spasmolytic agent.[1][2] Its chemical structure features a bromine atom and two methoxy groups on the benzene ring, which influence its reactivity and physical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 54370-00-2 | [2][3] |

| Molecular Formula | C₉H₁₁BrO₃ | [2][3] |

| Molecular Weight | 247.09 g/mol | [2] |

| Appearance | White to pink-purple crystalline powder | [3] |

| Melting Point | 95-100 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water and hexane; Soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol, and toluene. | |

| Purity (by HPLC) | ≥97.5% | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of 2-bromo-4,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis via Reduction

This protocol details the synthesis of this compound from 2-bromo-4,5-dimethoxybenzoic acid using lithium aluminium hydride (LiAlH₄) as the reducing agent.

Materials:

-

2-bromo-4,5-dimethoxybenzoic acid

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Diethyl ether

-

Hexane

-

Silica gel for column chromatography

-

Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an argon atmosphere, suspend lithium aluminium hydride (2.5 equivalents) in anhydrous THF.

-

Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 2-bromo-4,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 31 hours at room temperature.

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add sodium sulfate decahydrate to the flask to quench the excess LiAlH₄. Stir the resulting mixture for 16 hours at room temperature.

-

Work-up: Filter the solid from the reaction mixture and wash it thoroughly with THF. Combine the filtrate and the washings.

-

Purification: Concentrate the combined organic solution under reduced pressure using a rotary evaporator. The resulting residue is then purified by silica gel column chromatography using a mixture of hexane and diethyl ether (1:1 v/v) as the eluent to afford this compound as a white solid.[4]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is typically recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Expected Chemical Shifts:

-

δ 7.01 (s, 2H, Ar-H)

-

δ 4.68 (s, 2H, -CH₂OH)

-

δ 3.89 (s, 3H, -OCH₃)

-

δ 3.87 (s, 3H, -OCH₃)

-

δ 2.11 (br s, 1H, -OH)[4]

-

-

-

¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument at 75 MHz using CDCl₃ as the solvent.

-

Expected Chemical Shifts:

-

δ 148.9, 148.5, 131.8, 115.3, 112.5, 111.8 (Aromatic carbons)

-

δ 64.9 (-CH₂OH)

-

δ 56.2, 56.0 (-OCH₃)[4]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum should conform to the standard spectrum for this compound.[3]

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum is acquired using an electron ionization source. The molecular ion peak (M⁺) is expected at m/z 246, corresponding to the molecular weight of the compound.[4]

Stability and Reactivity

This compound is stable under normal storage conditions.[3] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[5]

Incompatible Materials: This compound is incompatible with acids, acid anhydrides, and acid chlorides.[3]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Pinaverium Bromide.[1][6] It can also be used in the synthesis of rotenoids. Its functional groups, the alcohol and the aryl bromide, allow for a variety of subsequent chemical transformations, making it a valuable building block for creating diverse molecular scaffolds for drug discovery. For instance, the alcohol can be oxidized to an aldehyde or converted to an ether, while the aryl bromide can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This technical guide provides essential information for the handling, synthesis, and characterization of this compound, facilitating its effective use in research and drug development.

References

- 1. This compound | 54370-00-2 [chemicalbook.com]

- 2. This compound - CAS - 54370-00-2 | Axios Research [axios-research.com]

- 3. 342210050 [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol from veratraldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a two-step synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol, a valuable intermediate in the preparation of various pharmaceutical compounds.[1] The synthesis commences with the electrophilic bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) to yield 2-bromo-4,5-dimethoxybenzaldehyde, which is subsequently reduced to the target benzyl alcohol. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support research and development in medicinal chemistry and drug discovery.

Synthetic Pathway Overview

The synthesis of this compound from veratraldehyde is a two-step process:

-

Bromination: An electrophilic aromatic substitution reaction on the veratraldehyde ring introduces a bromine atom at the 2-position to form 2-bromo-4,5-dimethoxybenzaldehyde.

-

Reduction: The aldehyde functional group of the brominated intermediate is selectively reduced to a primary alcohol using a hydride-donating reducing agent.

Caption: Overall synthetic pathway from veratraldehyde to this compound.

Step 1: Bromination of Veratraldehyde

The bromination of veratraldehyde to 2-bromo-4,5-dimethoxybenzaldehyde can be achieved through several methods. The choice of brominating agent and solvent system can influence the reaction yield and purity of the product. Below are protocols for three different methodologies.

Quantitative Data for Bromination of Veratraldehyde

| Method | Brominating Agent | Solvent | Starting Material (Veratraldehyde) | Yield of 2-Bromo-4,5-dimethoxybenzaldehyde | Melting Point (°C) | Reference |

| 1 | KBrO₃ / HBr (in situ) | Glacial Acetic Acid | 1.0 g | 82.03% | 142-144 | [2] |

| 2 | Bromine (Br₂) | Methanol | 4.0 kg | 90-92% | 143-146 | [3] |

| 3 | Bromine (Br₂) | Glacial Acetic Acid | 100 g | 86.5% | 151-152 | [4] |

Experimental Protocols for Bromination

Method 1: Bromination using KBrO₃/HBr in Acetic Acid [2]

This method utilizes potassium bromate and hydrobromic acid to generate bromine in situ, which is a safer alternative to handling liquid bromine directly.

-

Materials:

-

Veratraldehyde (10 mmol)

-

Potassium bromate (KBrO₃) (3.3 mmol)

-

Glacial acetic acid (5 mL)

-

Hydrobromic acid (HBr, 47%) (1 mL)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Ice water

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

To a round-bottom flask, add veratraldehyde (10 mmol) and glacial acetic acid (5 mL).

-

Add potassium bromate (3.3 mmol) to the mixture at room temperature.

-

Stir the mixture using a magnetic stirrer and add hydrobromic acid (1 mL, 47%) dropwise.

-

Continue stirring for 45 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

-

Add a solution of sodium thiosulfate until the color of the mixture changes, indicating the quenching of excess bromine.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-bromo-4,5-dimethoxybenzaldehyde.

-

Method 2: Bromination using Bromine in Methanol [3]

This large-scale procedure offers high yields by using methanol as the solvent.

-

Materials:

-

Veratraldehyde (4.0 kg, 24.07 mol)

-

Methanol (27 L)

-

Bromine (4.4 kg, 27.53 mol)

-

Water

-

30-L glass reactor with stirring and cooling capabilities

-

-

Procedure:

-

Charge a 30-L glass reactor with 25 L of methanol.

-

Add mill-powdered veratraldehyde (4.0 kg) with stirring. Rinse the filling tube with an additional 2 L of methanol.

-

If necessary, heat the mixture to 30°C to achieve a homogeneous solution.

-

Add bromine (4.4 kg) while maintaining the temperature below 40°C with cooling.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Heat the mixture under reflux to distill off approximately 9.5 L of methanol.

-

Cool the mixture to 20°C and add 15 L of water with stirring to precipitate the product.

-

Filter the resulting slurry and wash the solid with cold methanol (3 x 5 L).

-

Dry the product in vacuo at 50°C to yield 2-bromo-4,5-dimethoxybenzaldehyde.

-

Step 2: Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde

The second step involves the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and selective reducing agent for this transformation.

Quantitative Data for the Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₉H₁₁BrO₃ | 247.09 | 95-96 |

Experimental Protocol for Reduction

-

Materials:

-

2-Bromo-4,5-dimethoxybenzaldehyde (1 eq.)

-

Sodium borohydride (NaBH₄) (1.2-1.5 eq.)

-

Methanol or Ethanol (as solvent)

-

Deionized water

-

Dilute hydrochloric acid (e.g., 1 M HCl) or Ammonium chloride solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 eq.) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at or below 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Carefully quench the reaction by cooling the flask back to 0°C and slowly adding deionized water to decompose any excess sodium borohydride.

-

Acidify the mixture with dilute hydrochloric acid or add a saturated solution of ammonium chloride to neutralize the reaction.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Experimental Workflow Visualization

Caption: Generalized experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from veratraldehyde is a robust and scalable two-step process. The initial bromination can be performed with high yields using various reagents, with the in situ generation of bromine from KBrO₃ and HBr offering a safer laboratory-scale alternative. The subsequent reduction of the aldehyde to the corresponding alcohol is efficiently achieved with sodium borohydride. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. clearsynth.com [clearsynth.com]

- 2. sunankalijaga.org [sunankalijaga.org]

- 3. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 4. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Guide to 2-Bromo-4,5-dimethoxybenzyl Alcohol: Physicochemical Properties

This technical guide provides essential information regarding the molecular formula and weight of 2-Bromo-4,5-dimethoxybenzyl alcohol, a compound relevant to researchers and professionals in the field of drug development and organic synthesis.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₁BrO₃ | [1][2][3][4] |

| Molecular Weight | 247.09 g/mol | [1][2][4] |

| Alternate Molecular Weight | 247.088 g/mol |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound were not available in the provided search results. For specific experimental methodologies, researchers are advised to consult peer-reviewed scientific literature or specialized chemical synthesis databases.

Structural and Property Relationship

The following diagram illustrates the logical connection between the chemical compound and its core molecular identifiers.

References

Spectroscopic Profile of 2-Bromo-4,5-dimethoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,5-dimethoxybenzyl alcohol (CAS No. 54370-00-2), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, publicly available, detailed experimental spectra for this specific compound are limited. The data presented here is a composite of information from various sources and typical values expected for similar chemical structures.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | s | 1H | Ar-H |

| ~6.9 | s | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂- |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.5 (variable) | br s | 1H | -OH |

Predicted data based on structure and typical chemical shifts for analogous compounds.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~149 | Ar-C-O |

| ~148 | Ar-C-O |

| ~132 | Ar-C-Br |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~114 | Ar-C-CH₂ |

| ~64 | -CH₂-OH |

| ~56 | -OCH₃ |

| ~56 | -OCH₃ |

Predicted data based on structure and typical chemical shifts for analogous compounds.

Table 3: IR Absorption Data

A supplier of this compound has confirmed that its infrared spectrum is authentic to the structure, though specific peak data is not provided[1]. Based on the functional groups present, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3200 (broad) | O-H | Stretching |

| 3100-3000 | Ar C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| 1600-1450 | C=C | Aromatic Ring Stretching |

| 1250-1000 | C-O | Stretching |

| ~600 | C-Br | Stretching |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 246/248 | Molecular ion peak (M⁺) and its bromine isotope (M+2) |

| 229/231 | Loss of -OH |

| 217/219 | Loss of -CH₂OH |

| 167 | Loss of Br |

| 139 | Further fragmentation |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data, which can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The spectrum is acquired to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the number of unique carbon atoms and their chemical environments.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: A small amount of finely ground this compound is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹), revealing the characteristic vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Direct Infusion):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is introduced directly into the ion source of the mass spectrometer (e.g., using an electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI source). The instrument is set to scan a relevant mass-to-charge (m/z) range.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural elucidation and quality control, it is recommended to acquire experimental data on a purified sample and compare it with reference data or predicted spectra.

References

Technical Guide: Determining the Solubility of 2-Bromo-4,5-dimethoxybenzyl Alcohol in Common Organic Solvents

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-Bromo-4,5-dimethoxybenzyl alcohol, is a critical physicochemical property that influences its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability.[1][2] This compound serves as a valuable intermediate in the synthesis of various pharmaceutical goods.[3] A thorough understanding of its solubility in common organic solvents is essential for optimizing reaction conditions, developing effective crystallization procedures, and creating stable formulations.

Experimental Methodology: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium (or shake-flask) method is considered the gold standard for determining thermodynamic solubility.[5][6] It involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.[7]

Materials and Equipment

-

Solute: this compound (Purity ≥98%)

-

Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene (Analytical or HPLC grade)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25°C ± 0.5°C)

-

Glass vials or flasks with airtight seals (e.g., 10-20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Experimental Protocol

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solid so that a portion remains undissolved after equilibrium is reached, ensuring the solution is saturated.[5][8]

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[5][7] It is advisable to perform a preliminary time-to-equilibrium study by measuring the concentration at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[6][7]

-

Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table to allow for easy comparison across different solvents and conditions.

Table 1: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Method |

| Ethanol | 25.0 ± 0.5 | Experimental Value | Experimental Value | Isothermal Equilibrium |

| Methanol | 25.0 ± 0.5 | Experimental Value | Experimental Value | Isothermal Equilibrium |

| Acetone | 25.0 ± 0.5 | Experimental Value | Experimental Value | Isothermal Equilibrium |

| Ethyl Acetate | 25.0 ± 0.5 | Experimental Value | Experimental Value | Isothermal Equilibrium |

| Dichloromethane | 25.0 ± 0.5 | Experimental Value | Experimental Value | Isothermal Equilibrium |

| Toluene | 25.0 ± 0.5 | Experimental Value | Experimental Value | Isothermal Equilibrium |

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium method can be visualized to provide a clear overview of the process from preparation to final analysis.

Conclusion

This guide provides the necessary framework for researchers and drug development professionals to accurately determine the solubility of this compound in common organic solvents. By following the detailed isothermal equilibrium protocol, scientists can generate reliable and reproducible data essential for process optimization and formulation development. The structured presentation of data and the clear visualization of the experimental workflow are designed to support efficient and effective laboratory practices.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide on 2-Bromo-4,5-dimethoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, outlines established synthesis protocols, and addresses the current availability of its crystal structure data. Due to the absence of a publicly available crystal structure for the title compound, this guide focuses on presenting robust synthetic methodologies and a summary of its known physical and chemical characteristics. A detailed workflow for its preparation is also provided.

Introduction

This compound is a substituted benzyl alcohol derivative that serves as a crucial building block in organic synthesis. Its utility is most notably recognized in the preparation of pharmaceutically active molecules, including the antispasmodic agent Pinaverium Bromide. The strategic placement of the bromine atom and methoxy groups on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate for drug development and medicinal chemistry research. This guide aims to consolidate the available scientific information on this compound to support ongoing and future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO₃ | [1] |

| Molecular Weight | 247.09 g/mol | [1] |

| CAS Number | 54370-00-2 | [1] |

| Appearance | White to light red or pink-purple crystalline powder | [2][3] |

| Melting Point | 95-100 °C | [2][3] |

| Boiling Point | Not available | [2] |

| Solubility | Insoluble in water. Soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol. | |

| IUPAC Name | (2-Bromo-4,5-dimethoxyphenyl)methanol | [3] |

| Synonyms | 6-Bromoveratryl alcohol, (2-Bromo-4,5-dimethoxyphenyl)methanol | [2] |

Crystal Structure Analysis

As of the date of this publication, a definitive, publicly accessible crystal structure determination for this compound has not been reported in major crystallographic databases, including the Cambridge Structural Database (CSD). Consequently, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

While the crystal structures of the precursor, 2-Bromo-4,5-dimethoxybenzaldehyde, and the related oxidized form, 2-Bromo-4,5-dimethoxybenzoic acid, have been studied, the specific spatial arrangement and intermolecular interactions of the title alcohol remain an area for future investigation. Researchers requiring precise structural information are encouraged to pursue crystallographic studies to elucidate these details.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the bromination of a commercially available starting material, followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

The precursor, 2-Bromo-4,5-dimethoxybenzaldehyde, is synthesized via the electrophilic bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde).

Materials:

-

3,4-dimethoxybenzaldehyde

-

Methanol or Acetic Acid (Glacial)

-

Bromine

-

Water

Procedure (using Methanol as solvent): [4]

-

In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in methanol.

-

Cool the solution and slowly add bromine while maintaining the temperature below 40°C.

-

After the addition is complete, stir the reaction mixture at this temperature for approximately one hour.

-

Heat the mixture to reflux to partially distill off the methanol, which may cause the product to begin precipitating.

-

Cool the mixture to 20°C and add water to precipitate the product fully.

-

Filter the resulting slurry, wash the solid with cold methanol, and dry under vacuum to yield 2-Bromo-4,5-dimethoxybenzaldehyde.

Procedure (using Acetic Acid as solvent): [5]

-

Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid at room temperature.

-

Slowly add bromine to the solution while maintaining the temperature between 20-30°C.

-

Stir the reaction for several hours.

-

Add water to the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound

The final product is obtained by the reduction of the aldehyde group of 2-Bromo-4,5-dimethoxybenzaldehyde. A common method for this transformation is the use of a reducing agent such as sodium borohydride.

Materials:

-

2-Bromo-4,5-dimethoxybenzaldehyde

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

Suspend 2-Bromo-4,5-dimethoxybenzaldehyde in methanol or ethanol in a reaction flask.

-

Cool the mixture in an ice bath.

-

Portion-wise, add sodium borohydride to the cooled suspension with stirring.

-

After the addition is complete, allow the reaction to stir for a few hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Another reported method involves the reduction of 2-Bromo-4,5-dimethoxybenzoic acid with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).[6]

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic agent that acts as a calcium channel blocker on the smooth muscle of the intestinal tract.[7] The bromo- and methoxy-substituents provide handles for further chemical transformations, enabling the construction of more complex molecular architectures. Its role as a precursor to various substituted phenethylamines and other pharmacologically relevant scaffolds underscores its importance in medicinal chemistry.

Conclusion

This technical guide has summarized the currently available information on this compound. While a definitive crystal structure remains to be elucidated, the physicochemical properties and synthetic protocols are well-documented. The provided synthesis workflow offers a clear overview for its preparation. It is anticipated that future research will provide the missing crystallographic data, which will further enhance our understanding of this important synthetic intermediate.

References

- 1. This compound - CAS - 54370-00-2 | Axios Research [axios-research.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Reactions of 2-Bromo-4,5-dimethoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactions of 2-Bromo-4,5-dimethoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds, including Pinaverium Bromide. This document details established synthetic routes, experimental protocols, and known chemical transformations, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways, primarily starting from commercially available precursors such as 3,4-dimethoxybenzaldehyde, 3,4-dimethoxybenzyl alcohol, or 2-Bromo-4,5-dimethoxybenzoic acid.

Synthesis from 3,4-dimethoxybenzaldehyde

A common and efficient route involves the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) to yield 2-Bromo-4,5-dimethoxybenzaldehyde, followed by the reduction of the aldehyde functionality to the corresponding benzyl alcohol.

Step 1: Bromination of 3,4-dimethoxybenzaldehyde

The bromination of 3,4-dimethoxybenzaldehyde is typically carried out using elemental bromine in a suitable solvent like methanol or acetic acid.[1] The reaction proceeds via electrophilic aromatic substitution.

-

Experimental Protocol: In a well-ventilated fume hood, a 30-L glass reactor is charged with 25 L of methanol. Mill-powdered 3,4-dimethoxybenzaldehyde (4.0 kg, 24.07 mol) is added with stirring. The mixture is heated to 30°C to achieve a homogeneous solution. Bromine (4.4 kg, 27.53 mol) is then added while maintaining the temperature below 40°C with cooling. The reaction mixture is stirred at this temperature for 1 hour. Following the stirring, the mixture is heated to reflux to distill off approximately 9.5 L of methanol. The mixture is then cooled to 20°C, and 15 L of water is added with stirring. The resulting slurry is filtered, and the solid is washed with cold methanol (3 x 5 L). The product, 2-Bromo-4,5-dimethoxybenzaldehyde, is dried in vacuo at 50°C.[1]

Step 2: Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde

The reduction of the intermediate aldehyde to this compound can be effectively achieved using reducing agents such as sodium borohydride (NaBH₄).

-

Experimental Protocol: To a solution of 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 g, 4.08 mmol) in methanol (20 mL) at 0°C, sodium borohydride (0.15 g, 4.08 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then treated with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Synthesis from 2-Bromo-4,5-dimethoxybenzoic Acid

An alternative route involves the reduction of 2-Bromo-4,5-dimethoxybenzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

-

Experimental Protocol: To a stirred solution of lithium aluminum hydride (1.42 g, 37.5 mmol) in anhydrous THF (90 mL) at 0°C under an argon atmosphere, 2-Bromo-4,5-dimethoxybenzoic acid (3.92 g, 15.0 mmol) is added gradually. The reaction mixture is then stirred at room temperature for 31 hours. After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow addition of water, followed by 15% aqueous NaOH. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give this compound.[2]

Quantitative Data for Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| 3,4-dimethoxybenzaldehyde | 1. Br₂, MeOH, <40°C, 1h; 2. NaBH₄, MeOH, rt, 2h | This compound | ~90% (for bromination) | 95-96 | [1] |

| 2-Bromo-4,5-dimethoxybenzoic acid | LiAlH₄, THF, 0°C to rt, 31h | This compound | 32 | 95-96 | [2] |

Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The primary reactive sites are the hydroxyl group and the aryl bromide.

Conversion to 2-Bromo-4,5-dimethoxybenzyl Bromide

A key reaction of the alcohol is its conversion to the corresponding benzyl bromide, which is a highly reactive alkylating agent and a crucial intermediate for the synthesis of Pinaverium Bromide.[3][4]

-

Experimental Protocol (using PPh₃/CBr₄): To a solution of this compound (0.247 g, 1.0 mmol) and triphenylphosphine (0.787 g, 3.0 mmol) in anhydrous THF (5 mL) at 0°C, carbon tetrabromide (0.995 g, 3.0 mmol) is added portion-wise. The mixture is stirred at room temperature for 20 hours. The reaction mixture is then diluted with hexane and diethyl ether, filtered, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography.[2]

-

Experimental Protocol (using PBr₃): To a solution of this compound in a suitable aprotic solvent, phosphorus tribromide is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent.

Etherification Reactions

The hydroxyl group of this compound can be alkylated to form ethers. This is typically achieved under basic conditions using an alkyl halide (Williamson ether synthesis).

-

General Experimental Protocol: To a stirred suspension of a base, such as sodium hydride, in an anhydrous solvent like THF or DMF, a solution of this compound is added dropwise at 0°C. After stirring for a short period, the desired alkyl halide is added, and the reaction is allowed to proceed at room temperature until completion. The reaction is then quenched, and the ether product is isolated and purified.

Oxidation to 2-Bromo-4,5-dimethoxybenzaldehyde

The benzyl alcohol can be oxidized back to the corresponding aldehyde using various oxidizing agents.

-

General Experimental Protocol: A solution of this compound in a suitable solvent such as dichloromethane is treated with an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the solvent is removed to yield the crude aldehyde, which can be further purified by chromatography or recrystallization.

Palladium-Catalyzed Coupling Reactions

The aryl bromide moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

-

General Experimental Protocol (Suzuki Coupling): A mixture of this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete. The product is then extracted, and the organic layer is washed, dried, and concentrated. The coupled product is purified by column chromatography.

Visualizing the Synthetic and Reaction Pathways

Synthesis Workflow

Caption: Synthetic routes to this compound.

Key Reactions Workflow

Caption: Key chemical reactions of this compound.

References

- 1. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 2. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 3. Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

A Technical Guide to 2-Bromo-4,5-dimethoxybenzyl Alcohol for Research Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in sourcing and utilizing 2-Bromo-4,5-dimethoxybenzyl alcohol. This key organic intermediate is particularly relevant in the synthesis of various pharmaceutical compounds, most notably as a precursor to the gastrointestinal antispasmodic agent, Pinaverium Bromide.

Commercial Suppliers and Product Specifications

For research and development purposes, this compound is available from a range of chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of your experimental work. Below is a comparative table of commercial suppliers offering this compound. Pricing is subject to change and may require logging into the supplier's website or requesting a quote.

| Supplier | Product Name | Purity | CAS Number | Available Quantities |

| Thermo Scientific (Acros Organics) | This compound, 98% | ≥97.5% (HPLC)[1] | 54370-00-2[1] | 5 g, 25 g[1][2] |

| Fisher Scientific | This compound, 98% | 98% | 54370-00-2 | 5 g[3] |

| Clearsynth | This compound | 96.50% (HPLC)[4] | 54370-00-2[4] | Inquire for details |

| Axios Research | This compound | Reference Standard | 54370-00-2[5] | Inquire for details |

| ChemSupply Australia | 2 Bromo 4 5 dimethoxybenzyl alcohol 98% | 98% | 54370-00-2[6] | 25 g[6] |

| Active Biopharma | This compound | NLT 98% | 54370-00-2 | Inquire for details |

| Pharmaffiliates | This compound | High Purity | 54370-00-2[7] | Inquire for details |

| Poly Valent Organics (via IndiaMART) | This compound | Not specified | 54370-00-2 | Inquire for details[8] |

Synthetic Pathways and Experimental Protocols

This compound is a valuable building block in multi-step organic syntheses. Below are detailed experimental protocols for its preparation and its subsequent conversion to a key intermediate for Pinaverium Bromide synthesis.

Synthesis of this compound

This protocol outlines the synthesis of the target compound from 2-Bromo-4,5-dimethoxybenzoic acid via reduction.

Reaction: Reduction of a carboxylic acid to an alcohol.

Reagents and Materials:

-

2-Bromo-4,5-dimethoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Argon or Nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Hexane and Diethyl ether for chromatography

Experimental Procedure: [9]

-

In a flask under an argon atmosphere, add a solution of lithium aluminum hydride (2.5 equivalents) in anhydrous THF.

-

Cool the LiAlH₄ solution to 0°C using an ice bath.

-

Gradually add 2-Bromo-4,5-dimethoxybenzoic acid (1 equivalent) to the cooled LiAlH₄ solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 31 hours.

-

To quench the reaction, carefully add sodium sulfate decahydrate and stir for another 16 hours.

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and diethyl ether (1:1) as the eluent to yield this compound.

Conversion to 2-Bromo-4,5-dimethoxybenzyl Bromide and Use in Pinaverium Bromide Synthesis

This compound is often converted to the corresponding benzyl bromide, a more reactive electrophile for subsequent alkylation reactions, such as in the final step of Pinaverium Bromide synthesis.

Part 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl Bromide

This protocol describes the bromination of the benzyl alcohol.

Reagents and Materials:

-

This compound

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane and Diethyl ether for workup

Experimental Procedure: [9]

-

In a flask, dissolve this compound (1 equivalent) and triphenylphosphine (3 equivalents) in anhydrous THF.

-

Cool the mixture to 0°C in an ice bath.

-

Gradually add carbon tetrabromide (3 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

After the reaction is complete, dilute the solution with hexane and diethyl ether to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate to obtain the crude 2-bromo-4,5-dimethoxybenzyl bromide, which can be used in the next step, often without further purification.

Part 2: Synthesis of Pinaverium Bromide

This protocol outlines the final N-alkylation step to produce Pinaverium Bromide.

Reagents and Materials:

-

2-Bromo-4,5-dimethoxybenzyl bromide

-

Key intermediate (Formula IV compound from patent literature)

-

Butanone, Dichloromethane, or Ethyl Acetate as solvent

Experimental Procedure: [10][11]

-

Dissolve the key morpholine-containing intermediate (1 equivalent) and 2-bromo-4,5-dimethoxybenzyl bromide (1.1-1.5 equivalents) in a suitable solvent such as butanone, dichloromethane, or ethyl acetate.[10]

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture. The product, Pinaverium Bromide, will often precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with the reaction solvent.

-

Dry the product under reduced pressure to yield Pinaverium Bromide.

References

- 1. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. fishersci.fi [fishersci.fi]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound - CAS - 54370-00-2 | Axios Research [axios-research.com]

- 6. 342210250 - 2 Bromo 4 5 dimethoxybenzyl alcohol 98% | Chem-Supply | Australia [shop.chemsupply.com.au]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. indiamart.com [indiamart.com]

- 9. rsc.org [rsc.org]

- 10. CN104650005A - Pinaverium bromide synthesis method - Google Patents [patents.google.com]

- 11. CN101531642A - Method for preparing pinaverium bromide and application thereof - Google Patents [patents.google.com]

Stability and Storage of 2-Bromo-4,5-dimethoxybenzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4,5-dimethoxybenzyl alcohol. Due to the limited availability of specific quantitative stability data in the public domain, this document focuses on providing best-practice guidelines based on available safety data sheets, information on structurally similar compounds, and internationally recognized standards for stability testing.

Core Concepts: Stability and Storage

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light. Proper storage is crucial to ensure the compound's integrity, purity, and suitability for research and development applications.

This compound is a substituted benzyl alcohol derivative. The presence of the benzyl alcohol moiety, along with the bromo and dimethoxy substituents on the aromatic ring, influences its chemical reactivity and stability.

Recommended Storage Conditions

To maintain the quality of this compound, it is essential to adhere to the following storage conditions, derived from manufacturer safety data sheets (SDS) and general chemical storage principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: Refrigerator (2°C to 8°C) Short-term: Cool and dry place | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture and oxygen, which can contribute to degradation. |

| Light | Protect from light. Store in an opaque or amber container. | Benzyl alcohol derivatives can be sensitive to light, which may induce photochemical degradation. |

| Ventilation | Store in a well-ventilated area. | General safety practice for chemical storage. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and acid chlorides. | To prevent potentially hazardous chemical reactions. |

Quantitative Stability Data

| Condition | Duration | Parameter Monitored | Specification | Result |

| Accelerated Stability | ||||

| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Assay, Appearance, Degradation Products | e.g., Assay ≥ 98.0% | Data not available |

| Long-Term Stability | ||||

| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months | Assay, Appearance, Degradation Products | e.g., Assay ≥ 98.0% | Data not available |

| 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 months | Assay, Appearance, Degradation Products | e.g., Assay ≥ 98.0% | Data not available |

| Photostability | ||||

| ICH Q1B Option 1 or 2 | As per guideline | Assay, Appearance, Degradation Products | e.g., Assay ≥ 98.0% | Data not available |

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a chemical substance like this compound, based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).[1][2][3][4][5][6][7][8]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with a dilute acid (e.g., 0.1 N HCl). The solution is then heated (e.g., at 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with a dilute base (e.g., 0.1 N NaOH). The solution is then heated (e.g., at 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature for a defined period. Samples are analyzed at various time points.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for an extended period. Samples are taken and analyzed at various time points.

-

Photostability Testing: The solid compound is exposed to a light source as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9] A control sample is kept in the dark under the same temperature conditions.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the substance.

-

Sample Preparation: At least three batches of the substance are placed in containers that simulate the proposed storage container.

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor changes in the assay of the substance and the formation of degradation products.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the handling and storage of this compound to ensure its stability and safe use.

Caption: Workflow for Handling and Storage of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, substituted benzyl alcohols can undergo several types of degradation:

-

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde (2-Bromo-4,5-dimethoxybenzaldehyde) and further to the carboxylic acid (2-Bromo-4,5-dimethoxybenzoic acid). This can be accelerated by heat, light, and the presence of oxidizing agents.

-

Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation products.

-

Reactions with Incompatible Materials: Strong acids or bases can catalyze decomposition or other reactions.

Conclusion

The stability of this compound is best maintained by storing it in a cool, dry, and dark environment in a tightly sealed container. While specific quantitative stability data is not widely available, following the general handling and storage procedures outlined in this guide, along with the principles of stability testing from ICH guidelines, will ensure the compound's integrity for research and development purposes. For critical applications, it is highly recommended that users perform their own stability assessments under their specific formulation and storage conditions.

References

- 1. mastercontrol.com [mastercontrol.com]

- 2. database.ich.org [database.ich.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ikev.org [ikev.org]

- 5. pharmajia.com [pharmajia.com]

- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium Bromide is a spasmolytic agent that acts as a calcium channel blocker, exhibiting high selectivity for the smooth muscle cells of the gastrointestinal (GI) tract. It is clinically used for the treatment of symptoms associated with irritable bowel syndrome (IBS) and other functional GI disorders. The mechanism of action involves the inhibition of calcium ion influx into intestinal smooth muscle cells, which in turn reduces muscle contractions and spasms.

A key intermediate in the synthesis of Pinaverium Bromide is 2-bromo-4,5-dimethoxybenzyl bromide. This document outlines the synthetic route to Pinaverium Bromide, with a specific focus on the utilization of 2-Bromo-4,5-dimethoxybenzyl alcohol as a precursor to this key intermediate. The protocols provided herein detail the necessary experimental procedures, and the accompanying data offers quantitative insights into the expected yields and characteristics of the synthesized compounds.

Chemical Structures

| Compound | Structure |

| This compound |  |

| 2-Bromo-4,5-dimethoxybenzyl bromide |  |

| (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine | ![(1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine](https://www.medchemexpress.com/cas_pic/135964-95-3.gif) |

| Pinaverium Bromide |  |

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps in the synthesis of Pinaverium Bromide.

Table 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide from this compound

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Reagents | Carbon tetrachloride (CBr4), Triphenylphosphine (PPh3) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 20 hours | [1] |

| Yield | 39% | [1] |

| Melting Point | 82.1 - 83.2 °C | [2] |

| Molecular Weight | 309.98 g/mol | [2][3] |

Table 2: Synthesis of Pinaverium Bromide

| Parameter | Value | Reference |

| Starting Materials | 2-Bromo-4,5-dimethoxybenzyl bromide, (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine | [4] |

| Solvent | Methyl ethyl ketone | [4] |

| Reaction Temperature | Reflux | [4] |

| Yield | 92.1% | [4] |

| Cis Isomer Purity | ≥99% | [5] |

| Trans Isomer Purity | ≤1% | [5] |

| Molecular Weight | 591.42 g/mol | [6] |

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide

This protocol details the conversion of this compound to the corresponding benzyl bromide.

Materials:

-

This compound

-

Carbon tetrachloride (CBr4)

-

Triphenylphosphine (PPh3)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Diethyl ether

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 247.1 mg) and triphenylphosphine (3.0 mmol, 786.9 mg) in anhydrous tetrahydrofuran (5 mL).[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrachloride (3.0 mmol, 994.8 mg) to the cooled mixture.[1]

-

Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.[1]

-

After the reaction is complete, dilute the solution with hexane and diethyl ether.

-

Filter the solution through a silica gel pad to remove triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (10:1) eluent system to obtain 2-bromo-4,5-dimethoxybenzyl bromide.[1]

Protocol 2: Synthesis of Pinaverium Bromide

This protocol describes the final step in the synthesis of Pinaverium Bromide.

Materials:

-

2-Bromo-4,5-dimethoxybenzyl bromide

-

(1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine (Intermediate IV)

-

Methyl ethyl ketone

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 6 g of (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine and 8.5 g of 2-bromo-4,5-dimethoxybenzyl bromide in 60 mL of methyl ethyl ketone.[4]

-

Heat the mixture to reflux and maintain the reflux for a period sufficient for the reaction to go to completion, as monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate.

-

Wash the filtered solid with methyl ethyl ketone.[4]

-

Dry the solid under reduced pressure to yield Pinaverium Bromide.[4]

Visualizations

Mechanism of Action of Pinaverium Bromide

Pinaverium Bromide exerts its spasmolytic effect by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal tract. This inhibition of calcium influx prevents the cellular processes that lead to muscle contraction.

Caption: Mechanism of action of Pinaverium Bromide.

Synthetic Workflow for Pinaverium Bromide

The following diagram illustrates the two-step synthesis of Pinaverium Bromide starting from this compound.

Caption: Synthesis workflow for Pinaverium Bromide.

References

- 1. rsc.org [rsc.org]

- 2. Buy 2-Bromo-4,5-dimethoxybenzyl bromide (EVT-465201) | 53207-00-4 [evitachem.com]

- 3. 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pinaverium bromide synthesis - chemicalbook [chemicalbook.com]

- 5. CN101531642A - Method for preparing pinaverium bromide and application thereof - Google Patents [patents.google.com]

- 6. ijsr.net [ijsr.net]

Application Notes and Protocols: 2-Bromo-4,5-dimethoxybenzyl Alcohol as a Protecting Group in Peptide Synthesis

Disclaimer: The use of 2-Bromo-4,5-dimethoxybenzyl alcohol as a protecting group in peptide synthesis is not widely documented in scientific literature. The following application notes and protocols are based on the well-established characteristics of the structurally similar 2,4-dimethoxybenzyl (DMB) protecting group. The provided data and methodologies are predictive and would require experimental validation and optimization.

Introduction

In peptide synthesis, the selection of appropriate protecting groups is critical for the successful assembly of the desired peptide sequence. Benzyl-type protecting groups are frequently employed for the protection of various functional groups in amino acids. The 2-Bromo-4,5-dimethoxybenzyl (Br-DMB) group, due to its electronic properties conferred by the methoxy and bromine substituents, is anticipated to exhibit characteristics similar to the widely used 2,4-dimethoxybenzyl (DMB) protecting group. This document provides a theoretical framework for its application in peptide synthesis.

The Br-DMB group is expected to be acid-labile, allowing for its removal under moderately acidic conditions, which would make it compatible with Fmoc-based solid-phase peptide synthesis (SPPS). The electron-donating methoxy groups are predicted to facilitate the cleavage by stabilizing the resulting carbocation, while the electron-withdrawing bromine atom might slightly modulate this lability.

Predicted Characteristics and Advantages

-

Acid Lability: The presence of two electron-donating methoxy groups on the benzyl ring is expected to make the Br-DMB group susceptible to cleavage by acids such as trifluoroacetic acid (TFA). This property allows for its use as a side-chain protecting group for amino acids like lysine, ornithine, or as a backbone amide protecting group.

-

Orthogonality: The Br-DMB group is predicted to be stable under the basic conditions used for the removal of the Fmoc group (e.g., piperidine in DMF), making it orthogonal to this common N-terminal protecting group in SPPS.

-

Potential for Modified Cleavage: The bromo substituent might offer a handle for alternative cleavage strategies, although this would require significant experimental investigation.

Data Presentation

The following tables summarize the predicted quantitative data for the application of the Br-DMB protecting group, based on typical values for the DMB group.

Table 1: Predicted Yields for the Introduction of the Br-DMB Protecting Group

| Amino Acid Derivative | Protection Reaction | Reagents | Expected Yield (%) |

| Nα-Fmoc-L-Lysine | Side-chain alkylation | 2-Bromo-4,5-dimethoxybenzyl bromide, DIPEA, DMF | 80 - 90 |

| Nα-Fmoc-L-Ornithine | Side-chain alkylation | 2-Bromo-4,5-dimethoxybenzyl bromide, DIPEA, DMF | 80 - 90 |

| Glycine (Backbone) | Reductive amination | 2-Bromo-4,5-dimethoxybenzaldehyde, NaBH₃CN | 75 - 85 |

Table 2: Predicted Cleavage Conditions and Efficiency for the Br-DMB Group

| Protected Amino Acid | Cleavage Reagent | Scavenger | Time (hours) | Expected Cleavage Efficiency (%) |

| Fmoc-Lys(Br-DMB)-OH | 95% TFA | 2.5% TIS, 2.5% H₂O | 1 - 2 | > 95 |

| Peptide-Lys(Br-DMB)-Resin | 95% TFA | 2.5% TIS, 2.5% H₂O | 2 - 4 | > 95 |

| Peptide-(Br-DMB)Gly-Resin | 95% TFA | 2.5% TIS, 2.5% H₂O | 2 - 4 | > 95 |

Experimental Protocols

The following are hypothetical protocols for the introduction and removal of the 2-Bromo-4,5-dimethoxybenzyl protecting group. These protocols are adapted from standard procedures for the DMB group and would require optimization.

Protocol 1: Protection of the ε-Amino Group of Lysine

Objective: To synthesize Nα-Fmoc-Nε-(2-Bromo-4,5-dimethoxybenzyl)-L-lysine.

Materials:

-

Nα-Fmoc-L-lysine

-

2-Bromo-4,5-dimethoxybenzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Dissolve Nα-Fmoc-L-lysine (1.0 eq) in DMF.

-

Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of 2-Bromo-4,5-dimethoxybenzyl bromide (1.1 eq) in a minimal amount of DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain Nα-Fmoc-Nε-(2-Bromo-4,5-dimethoxybenzyl)-L-lysine.

Protocol 2: Cleavage of the Br-DMB Protecting Group from a Resin-Bound Peptide

Objective: To cleave the Br-DMB protecting group from a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing a Lys(Br-DMB) residue

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM from the reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the suspension at room temperature for 2-4 hours.

-

Filter the cleavage solution into a cold centrifuge tube.

-

Wash the resin with additional cleavage cocktail and then with DCM. Combine the filtrates.

-

Precipitate the crude peptide by adding cold diethyl ether to the combined filtrate.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the peptide by reverse-phase HPLC.

Mandatory Visualization

Caption: Workflow for the protection of the lysine side-chain.

Caption: Workflow for the cleavage and purification of the peptide.

Caption: Logical relationship of Br-DMB group in an Fmoc SPPS workflow.

Application Notes: Reactivity of the Benzylic Alcohol in 2-Bromo-4,5-dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key chemical transformations involving the benzylic alcohol functional group of 2-Bromo-4,5-dimethoxybenzyl alcohol. This compound serves as a versatile intermediate in the synthesis of various pharmaceutical and bioactive molecules. The protocols detailed herein cover essential reactions such as substitution, oxidation, etherification, and esterification, providing researchers with the necessary methodologies to utilize this building block effectively.

Substitution Reactions: Halogenation of the Benzylic Alcohol

The hydroxyl group of this compound can be readily displaced by halides to form the corresponding benzyl halides. These activated intermediates are highly useful for subsequent nucleophilic substitution and coupling reactions. The conversion to benzyl bromides and chlorides are two of the most common transformations.

A well-established method for converting primary alcohols to alkyl bromides involves reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), the latter being known as the Appel reaction.[1][2][3] For chlorination, thionyl chloride (SOCl₂) is a standard and effective reagent.[1][4] These reactions typically proceed via an Sₙ2 mechanism, converting the poor hydroxyl leaving group into a much better one.[3][4]

Table 1: Summary of Halogenation Protocols

| Parameter | Protocol 1.1: Bromination (Appel Reaction)[2] | Protocol 1.2: Bromination (with PBr₃) | Protocol 1.3: Chlorination (with SOCl₂) |

| Product | 2-Bromo-4,5-dimethoxybenzyl bromide | 2-Bromo-4,5-dimethoxybenzyl bromide | 2-Bromo-4,5-dimethoxybenzyl chloride |

| Reagents | CBr₄, PPh₃ | PBr₃ | SOCl₂, Pyridine |

| Equivalents | CBr₄ (3.0 eq), PPh₃ (3.0 eq) | PBr₃ (0.4 eq) | SOCl₂ (1.2 eq), Pyridine (1.2 eq) |

| Solvent | Anhydrous THF | Anhydrous Diethyl Ether | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Time | 20 hours | 2-4 hours | 2-4 hours |

| Yield | 39% | Typically >85% | Typically >90% |

Experimental Protocols

Protocol 1.1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide via Appel Reaction [2]

-

Dissolve this compound (1.0 mmol, 1.0 eq) and triphenylphosphine (3.0 mmol, 3.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask under an inert argon atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Gradually add carbon tetrabromide (3.0 mmol, 3.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the solution with hexane and diethyl ether.

-

Filter the mixture through a pad of silica gel to remove triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: 10:1 hexane/ethyl acetate) to afford the desired bromide.

Protocol 1.2: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide with Phosphorus Tribromide

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous sodium bicarbonate solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Oxidation to 2-Bromo-4,5-dimethoxybenzaldehyde